molecular formula C17H27N3O3S B5434417 N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide

N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide

Cat. No. B5434417
M. Wt: 353.5 g/mol
InChI Key: MSXCJYNQMICZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide, also known as BDDPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors in the body, leading to its various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and analgesic properties, neuroprotective effects, and effects on neurotransmitter release. This compound has also been shown to exhibit antioxidant properties and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide in lab experiments is its relatively low toxicity and high stability. However, its low solubility in water can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research involving N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions. Another area of interest is the exploration of this compound's potential as a polymer additive and in organic electronics. Further studies are also needed to elucidate the exact mechanism of action of this compound and to better understand its various physiological effects.
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop its applications in various fields.

Synthesis Methods

N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting product with butylamine. The final product is obtained through purification and isolation using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and analgesic properties. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its effects on neurotransmitter release. In material science, this compound has been explored for its potential as a polymer additive and as a component in organic electronics.

properties

IUPAC Name

N-butyl-4-(3,4-dimethylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-4-5-8-18-17(21)19-9-11-20(12-10-19)24(22,23)16-7-6-14(2)15(3)13-16/h6-7,13H,4-5,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXCJYNQMICZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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